Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207389
InChI: InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC16207389

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name methyl 1-(2-methylpropylamino)cyclobutane-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3
Standard InChI Key RXSFQSCXBCXJOK-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1(CCC1)C(=O)OC

Introduction

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is an organic compound characterized by its cyclobutane ring structure, which is substituted with a methyl ester and a 2-methylpropylamino group. This compound falls under the category of carboxylic acid esters and is classified as an amino acid derivative due to the presence of the amino group and the cyclobutane framework. Its potential applications span medicinal chemistry and organic synthesis, making it a subject of interest for researchers in these fields.

Synthesis

The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate typically involves several key steps that require careful control of reaction conditions, including temperature, pressure, and the presence of solvents or catalysts to optimize yield and purity. Industrial methods may utilize continuous flow reactors for enhanced efficiency.

Mechanism of Action and Biological Activity

The mechanism of action for Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate primarily involves its interaction with biological macromolecules, potentially influencing enzymatic pathways or receptor activities due to its structural properties resembling certain neurotransmitters or other biologically active compounds. Research into its pharmacological properties is ongoing, focusing on how modifications to its structure affect biological activity and interactions at the molecular level.

Potential Applications

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate has several potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structure makes it a candidate for further modification and study in drug development processes.

Chemical Reactions

This compound can undergo various chemical reactions typical for esters and amines. The specific conditions for these reactions will vary based on the desired products and may involve solvents like water or organic solvents depending on solubility requirements.

Data Tables

Due to the limited availability of specific data on Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate, the following table provides general information on its structure and potential applications:

PropertyDescription
Chemical StructureCyclobutane ring with methyl ester and 2-methylpropylamino groups
ClassificationCarboxylic acid ester, amino acid derivative
SynthesisRequires controlled reaction conditions
Biological ActivityPotential interactions with biological macromolecules
ApplicationsMedicinal chemistry, organic synthesis

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